molecular formula C19H18ClN3O3S B11376321 2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide

Cat. No.: B11376321
M. Wt: 403.9 g/mol
InChI Key: KHMNSZARJOLROI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by its complex molecular structure, which includes a phenoxy group, a thiadiazole ring, and various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-chloro-3,5-dimethylphenol with chloroacetyl chloride to form 2-(4-chloro-3,5-dimethylphenoxy)acetyl chloride. This intermediate is then reacted with 3-(4-methoxyphenyl)-1,2,4-thiadiazole-5-amine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways can vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-3,5-dimethylphenoxy)acetamide
  • 2-(4-chloro-3,5-dimethylphenoxy)propanoic acid

Uniqueness

Compared to similar compounds, 2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its thiadiazole ring, in particular, contributes to its versatility and potential for diverse applications.

Properties

Molecular Formula

C19H18ClN3O3S

Molecular Weight

403.9 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide

InChI

InChI=1S/C19H18ClN3O3S/c1-11-8-15(9-12(2)17(11)20)26-10-16(24)21-19-22-18(23-27-19)13-4-6-14(25-3)7-5-13/h4-9H,10H2,1-3H3,(H,21,22,23,24)

InChI Key

KHMNSZARJOLROI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=NC(=NS2)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.